2-Fluoro-N-methoxy-n-methylnicotinamide
CAS No.: 949154-26-1
VCID: VC11677460
Molecular Formula: C8H9FN2O2
Molecular Weight: 184.17 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Fluoro-N-methoxy-N-methylnicotinamide is a synthetic organic compound with the CAS number 949154-26-1. It has a molecular formula of C8H9FN2O2 and a molecular weight of 184.17 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activities. Synthesis of 2-Fluoro-N-methoxy-N-methylnicotinamideThe synthesis of 2-Fluoro-N-methoxy-N-methylnicotinamide involves several steps, typically starting from 2-fluoronicotinic acid. The process utilizes reagents like N,O-dimethylhydroxylamine and TBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N-ethyl-N,N-diisopropylamine) in dichloromethane (DCM) as the solvent . Synthesis Steps:
Biological and Pharmaceutical ApplicationsWhile specific biological activities of 2-Fluoro-N-methoxy-N-methylnicotinamide are not extensively documented, compounds with similar structures are often explored for their potential in drug discovery. Nicotinamide derivatives are known for their roles in various biological processes, including energy metabolism and as precursors to NAD+. Potential Applications:
Safety Precautions:
|
---|---|
CAS No. | 949154-26-1 |
Product Name | 2-Fluoro-N-methoxy-n-methylnicotinamide |
Molecular Formula | C8H9FN2O2 |
Molecular Weight | 184.17 g/mol |
IUPAC Name | 2-fluoro-N-methoxy-N-methylpyridine-3-carboxamide |
Standard InChI | InChI=1S/C8H9FN2O2/c1-11(13-2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3 |
Standard InChIKey | IJFAVSQQUDKQDH-UHFFFAOYSA-N |
SMILES | CN(C(=O)C1=C(N=CC=C1)F)OC |
Canonical SMILES | CN(C(=O)C1=C(N=CC=C1)F)OC |
PubChem Compound | 53417067 |
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume